The Discovery and Genetic Origin of Human Peptide Histidine Methionine-27 (PHM-27): A Technical Guide
The Discovery and Genetic Origin of Human Peptide Histidine Methionine-27 (PHM-27): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and origin of the human peptide PHM-27. It details the molecular cloning and genetic characterization that led to its identification as a novel peptide co-encoded with Vasoactive Intestinal Polypeptide (VIP). This guide presents key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and discovery workflows to serve as a foundational resource for researchers in pharmacology and drug development.
Discovery of PHM-27
The discovery of human PHM-27 was a direct result of investigations into the biosynthesis of VIP. Researchers cloned the DNA sequence complementary to the messenger RNA (mRNA) that codes for human VIP, sourced from a human neuroblastoma cell line.[1][2] Upon deducing the entire amino acid sequence from the nucleotide sequence of the precursor protein, it was revealed that this precursor contained not only VIP but also a novel 27-amino acid peptide.[1][2] This newly identified peptide was designated PHM-27.[1][2] It was recognized as the human ortholog of a previously isolated porcine intestinal peptide, PHI-27, from which it differs by only two amino acids.[1][2][3]
Genetic Origin and Structure
PHM-27 originates from the same precursor protein as VIP, known as prepro-VIP.[1][2] The gene encoding this precursor, the VIP/PHM-27 gene, is located on human chromosome 6 at the q26-q27 locus.[4]
The VIP/PHM-27 gene spans approximately 8,837 base pairs and is comprised of seven exons and six introns.[5][6] Notably, the coding sequences for PHM-27 and VIP are located on two separate and adjacent exons, suggesting a gene duplication event from a common ancestral exon.[5][6][7][8]
Quantitative Data: Gene and Precursor Protein Characteristics
| Parameter | Value | Reference |
| Gene Location | Chromosome 6q26-q27 | [4] |
| Gene Size | ~9 kilobase pairs | [5] |
| Number of Exons | 7 | [5][6] |
| PHM-27 Encoding Exon | Exon IV | [6] |
| VIP Encoding Exon | Exon V | [6] |
| Prepro-VIP Molecular Weight | 20,000 Da | [1][2] |
| Pro-VIP Molecular Weight | 17,500 Da | [1][2] |
Biological Activity and Signaling Pathway
PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[4][9] Its activation of the hCTR is comparable in efficacy to human calcitonin.[9] This interaction initiates a signaling cascade through the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.
Quantitative Data: Receptor Binding and Activity
| Parameter | Value | Reference |
| Receptor Target | Human Calcitonin Receptor (hCTR) | [4][9] |
| Agonist Potency (EC50) | 11 nM | [4][9] |
| Signaling Pathway | Gs-coupled, cAMP-dependent | [9] |
Signaling Pathway Diagram
Caption: PHM-27 signaling through the human calcitonin receptor (hCTR).
Experimental Protocols
The following sections outline the key experimental methodologies employed in the discovery and characterization of PHM-27.
cDNA Library Screening and Gene Cloning
The initial identification of PHM-27 was achieved through the cloning of the prepro-VIP gene from a human neuroblastoma cell line.
Protocol:
-
RNA Extraction: Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.
-
mRNA Purification: Poly(A)+ mRNA was isolated from the total RNA population using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. This was followed by second-strand synthesis using DNA polymerase I.
-
Vector Ligation: The double-stranded cDNA was ligated into a suitable bacteriophage or plasmid vector.
-
Library Construction: The ligated vectors were used to transform E. coli, creating a cDNA library.
-
Probe Hybridization: The library was screened using radiolabeled synthetic oligodeoxynucleotide probes designed based on the known amino acid sequence of porcine VIP.
-
Clone Isolation and Sequencing: Positive clones were isolated, and the nucleotide sequence of the cDNA insert was determined using dideoxy chain-termination sequencing.
Gene Structure Analysis: Southern Blot Hybridization
Southern blot analysis was utilized to determine the copy number of the VIP/PHM-27 gene in the human genome.
Protocol:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA was extracted from human cells.
-
Restriction Enzyme Digestion: The genomic DNA was digested with one or more restriction enzymes.
-
Agarose Gel Electrophoresis: The resulting DNA fragments were separated by size via electrophoresis on an agarose gel.
-
Denaturation and Transfer: The DNA in the gel was denatured to single strands and then transferred to a nitrocellulose or nylon membrane.
-
Probe Hybridization: The membrane was incubated with a radiolabeled DNA probe specific for the VIP/PHM-27 gene.
-
Washing and Autoradiography: The membrane was washed to remove non-specifically bound probe, and the hybridized probe was visualized by exposing the membrane to X-ray film.
Functional Characterization: Receptor Activation and cAMP Assay
The biological activity of PHM-27 was assessed by its ability to activate the human calcitonin receptor and stimulate cAMP production.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) was transiently transfected with an expression vector encoding the human calcitonin receptor.
-
Peptide Stimulation: The transfected cells were incubated with varying concentrations of PHM-27.
-
Cell Lysis: Following incubation, the cells were lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysates was quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.
-
Data Analysis: The dose-response relationship between PHM-27 concentration and cAMP production was plotted to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow that led to the discovery and characterization of human PHM-27.
Caption: Workflow for the discovery and characterization of PHM-27.
References
- 1. Development of a cyclic adenosine monophosphate assay for Gi-coupled G protein-coupled receptors by utilizing the endogenous calcitonin activity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. goldbio.com [goldbio.com]
- 4. Complete nucleotide sequence of human vasoactive intestinal peptide/PHM-27 gene and its inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. innoprot.com [innoprot.com]
- 8. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Calcitonin Receptor and Calcitonin Receptor-like Receptor by Membrane-anchored Ligands - PMC [pmc.ncbi.nlm.nih.gov]
